
Butanoic acid, 4-((5-hydroxypentyl)nitrosoamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 4-((5-hydroxypentyl)nitrosoamino)- is a complex organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a butanoic acid backbone with a 4-((5-hydroxypentyl)nitrosoamino) substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-((5-hydroxypentyl)nitrosoamino)- typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable precursor followed by reduction and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of butanoic acid, 4-((5-hydroxypentyl)nitrosoamino)- may involve large-scale chemical reactors where the synthesis is carried out under optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 4-((5-hydroxypentyl)nitrosoamino)- can undergo various chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Butanoic acid, 4-((5-hydroxypentyl)nitrosoamino)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of butanoic acid, 4-((5-hydroxypentyl)nitrosoamino)- involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The hydroxypentyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological membranes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobutanoic acid:
Butanoic acid: A simple carboxylic acid with a four-carbon chain, commonly found in butter and animal fats.
4-(4-Hydroxyphenyl)butanoic acid: A compound with a similar butanoic acid backbone but with a hydroxyphenyl substituent.
Uniqueness
Butanoic acid, 4-((5-hydroxypentyl)nitrosoamino)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both nitroso and hydroxypentyl groups allows for diverse interactions and applications that are not possible with simpler analogs.
Propriétés
Numéro CAS |
77382-83-3 |
|---|---|
Formule moléculaire |
C9H18N2O4 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
4-[5-hydroxypentyl(nitroso)amino]butanoic acid |
InChI |
InChI=1S/C9H18N2O4/c12-8-3-1-2-6-11(10-15)7-4-5-9(13)14/h12H,1-8H2,(H,13,14) |
Clé InChI |
SHYLUGLHBNBYLU-UHFFFAOYSA-N |
SMILES canonique |
C(CCN(CCCC(=O)O)N=O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Benzylphenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione](/img/structure/B14438662.png)

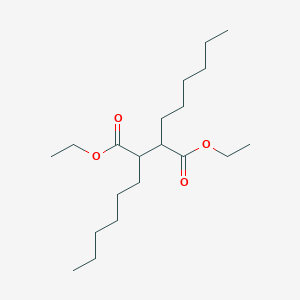

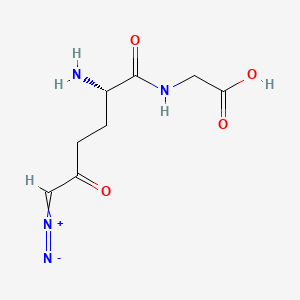

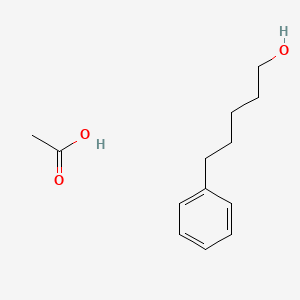
![[5,5'-Bi-1,3-benzodioxole]-6,6'-dimethanol](/img/structure/B14438682.png)
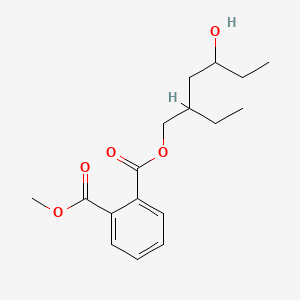

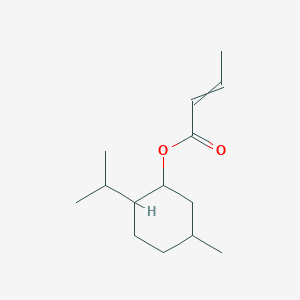
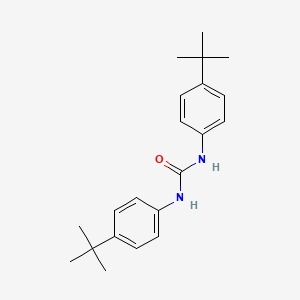
![Ethyl 8-methyl-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14438712.png)
![1-{2-[4-(Benzyloxy)phenoxy]ethyl}-4-phenyl-1H-pyrazole](/img/structure/B14438715.png)
